2-Amino-3-fluorobenzenethiol
Overview
Description
2-Amino-3-fluorobenzenethiol is an aromatic compound containing both an amino group and a fluorine atom attached to a benzene ring, along with a thiol group. This unique combination of functional groups makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-fluorobenzenethiol typically involves the reaction of 2-fluoronitrobenzene with thiourea, followed by reduction. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon. The reduction step can be carried out using hydrogen gas under pressure .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Amino-3-fluorobenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3-fluorobenzenethiol exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the fluorine atom enhances its binding affinity to certain targets, making it more effective in its action .
Comparison with Similar Compounds
- 2-Amino-5-fluorobenzenethiol
- 2-Amino-3-chlorobenzenethiol
- 2-Amino-3-bromobenzenethiol
Comparison: 2-Amino-3-fluorobenzenethiol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it more effective in certain applications compared to its chlorinated or brominated counterparts .
Properties
IUPAC Name |
2-amino-3-fluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKWZOSBZMKGAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547626 | |
Record name | 2-Amino-3-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73628-29-2 | |
Record name | 2-Amino-3-fluorobenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73628-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-fluorobenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Amino-3-fluorobenzenethiol serves as a starting material for synthesizing various heterocyclic systems, including:
- Fluorinated 10H-phenothiazines and their sulfone derivatives: These compounds are synthesized via Smiles rearrangement of intermediates derived from this compound. []
- Pyrido[3,2-b][1,4]-benzothiazines: This class of azaphenothiazine derivatives can be accessed through a multi-step synthesis involving this compound. The process involves Smiles rearrangement of a key intermediate, 2-acetylamino-3-fluorophenyl-3′-nitro-2′-pyridylsulfide, which is itself synthesized from this compound. [, ]
A: Smiles rearrangement is a crucial step in synthesizing both fluorinated 10H-phenothiazines and pyrido[3,2-b][1,4]-benzothiazines. This rearrangement allows for the formation of the desired heterocyclic ring system from precursors derived from this compound. [, , ]
ANone: The provided abstracts focus specifically on the utilization of this compound. While alternative synthetic strategies for these heterocycles might exist, they are not discussed in these particular research articles.
A: While specific applications are not explicitly mentioned, phenothiazines, in general, are known for their diverse biological activities and find use as drugs in various therapeutic areas. [] The incorporation of fluorine and the exploration of novel heterocyclic scaffolds like pyrido[3,2-b][1,4]-benzothiazines hold promise for discovering new drug candidates. [, ] Further research is needed to determine the specific pharmacological properties and potential applications of these newly synthesized compounds.
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